molecular formula C9H20Cl2N4O2 B2724932 [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate CAS No. 1330756-25-6

[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate

Cat. No.: B2724932
CAS No.: 1330756-25-6
M. Wt: 287.19
InChI Key: WHFOIQKEDFRUFI-UHFFFAOYSA-N
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Description

[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate is a sophisticated chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of therapeutics for central nervous system disorders. The compound features a 1,2,4-triazole heterocycle linked to a piperidine ring, a structural motif prevalent in compounds investigated for their diverse biological activities . Recent scientific investigations into analogous triazole-pyrimidine and triazole-piperidine hybrids have demonstrated promising pharmacological potential. These studies have identified such compounds as active agents with neuroprotective properties, capable of reducing neuronal apoptosis and markers of endoplasmic reticulum (ER) stress in human neuronal cell models . Furthermore, related structures exhibit potent anti-neuroinflammatory effects by significantly inhibiting the production of critical inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated human microglia . The proposed mechanism of action for these analogs involves the modulation of key cellular stress and inflammatory pathways, including the inhibition of the NF-kB pathway and interaction with regulators of ER stress such as ATF4 . The piperidinyl-triazole core is also being explored in other therapeutic areas, including as a key fragment in the structure of potential inhibitors for oncology targets . This makes this compound a valuable and versatile building block for researchers designing and synthesizing novel bioactive molecules for neurodegenerative diseases, cancer, and inflammatory conditions.

Properties

IUPAC Name

(4-methyl-5-piperidin-4-yl-1,2,4-triazol-3-yl)methanol;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH.H2O/c1-13-8(6-14)11-12-9(13)7-2-4-10-5-3-7;;;/h7,10,14H,2-6H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFOIQKEDFRUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCNCC2)CO.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate features a 1,2,4-triazole ring with a methyl group at the N4 position, a piperidine ring at the C5 position, and a hydroxymethyl group at the C3 position. The compound exists as a dihydrochloride salt hydrate with the molecular formula C9H16N4O·2HCl·H2O and a molecular weight of 287.18 g/mol. The structure contains multiple nitrogen atoms capable of protonation, which explains its existence as a dihydrochloride salt.

Key Physicochemical Properties

Property Value Reference
Molecular Formula C9H20Cl2N4O2
Molecular Weight 287.18 g/mol
Physical Form Solid
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 5
Topological Polar Surface Area 64 Ų
Storage Recommendation -20°C

General Synthetic Approaches to 1,2,4-Triazoles

The synthesis of 1,2,4-triazole derivatives forms the foundation for preparing [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol. Several established methods can be adapted for the synthesis of this specific compound.

Common Precursors for 1,2,4-Triazole Synthesis

According to comprehensive reviews, 1,2,4-triazoles can be synthesized from various nitrogen sources including amidines, imidates, amidrazones, aryldiazoniums, and hydrazones. Each precursor offers different substitution patterns and functionalization possibilities for the resulting triazole ring.

Comparison of Key Synthetic Methods for 1,2,4-Triazoles

Method Key Precursors Reaction Conditions Advantages Limitations Reference
Imidate Method 2,2,2-trichloroethyl imidate PEG solvent, PTSA catalyst, mild conditions Ecofriendly, excellent yields (92%) Limited substrate scope
Vinylimidates Method Vinylimidates Various conditions Large array of substituents at N1, C3, and C5 positions, good yield (98%) Complex precursor synthesis
Hydrazone Oxidative Cyclization Heterocyclic hydrazones SeO2 as oxidant Moderate to good yields (79-98%) Requires toxic selenium reagent
Metal-Catalyzed Methods Various precursors Copper catalysts Low toxicity, good functional tolerance Metal contamination concerns
Multicomponent Reaction 5-amino-1-phenyl-1H-1,2,4-triazoles, aldehydes, ethyl acetoacetate APTS catalyst, ethanol, reflux 24h One-pot synthesis, simplified procedure Limited to specific substitution patterns

Specific Preparation Methods for [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol

Based on the available synthetic methodologies for similar compounds, multiple approaches can be employed for the preparation of [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol.

Synthesis via Piperidine-Triazole Coupling Strategy

This approach involves the preparation of an appropriately functionalized triazole core followed by coupling with a piperidine derivative. Drawing from synthetic methodologies used for similar compounds, a multi-step process can be developed:

Step 1: Preparation of 1,2,4-triazole core

The synthesis begins with the formation of a 1,2,4-triazole bearing functional groups that allow for subsequent modification. This typically involves cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.

Step 2: N4-methylation

Selective methylation at the N4 position can be achieved using alkylating agents such as methyl iodide under basic conditions. This step requires careful control of reaction conditions to ensure regioselectivity, as demonstrated in related triazole syntheses.

Step 3: Introduction of the hydroxymethyl group

The hydroxymethyl group at the C3 position can be introduced through various strategies, including reduction of appropriate ester precursors (like methyl formate derivatives) or direct hydroxymethylation reactions.

Step 4: Coupling with piperidine

The coupling with piperidine can be achieved through various methods, including Pd-catalyzed cross-coupling reactions if appropriate precursors are used.

Convergent Synthesis Approach

An alternative approach involves the convergent assembly of pre-functionalized piperidine and triazole segments:

Step 1: Preparation of 4-substituted piperidine

A suitably functionalized piperidine derivative is prepared with a group that can participate in triazole ring formation.

Step 2: Triazole ring formation

The triazole ring is formed through cyclization reactions involving the piperidine-derived precursor and appropriate nitrogen sources.

Step 3: Functionalization of the triazole ring

The introduction of the hydroxymethyl group at C3 and methylation at N4 can be accomplished through selective functional group transformations.

Multicomponent Reaction Approach

Drawing from the three-component one-pot synthesis of related triazole derivatives, a modified approach can be developed:

Step 1: One-pot triazole formation

A multicomponent reaction involving appropriate precursors can form the core triazole structure with the piperidine moiety already attached.

Step 2: Functional group modifications

Subsequent modifications of the triazole core to introduce the hydroxymethyl group and ensure proper substitution at all positions.

Formation of the Dihydrochloride Hydrate Salt

The conversion of [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol to its dihydrochloride hydrate form involves a salt formation process followed by crystallization under specific conditions.

Salt Formation Process

The dihydrochloride salt is typically prepared by treating the free base with a precise stoichiometric amount of hydrochloric acid. This process involves:

  • Dissolution of the free base in an appropriate solvent
  • Addition of a calculated amount of hydrochloric acid (typically 2 equivalents)
  • Controlled crystallization to form the dihydrochloride salt

Hydrate Formation and Crystallization

The hydrate formation generally occurs during the crystallization process and depends on:

  • Water content in the solvent system
  • Crystallization temperature and rate
  • Specific crystallization technique employed

Similar hydrate dihydrochloride compounds like H-89 dihydrochloride hydrate and cefepime dihydrochloride hydrate are prepared using controlled crystallization techniques that ensure consistent hydration state and crystal form.

Crystallization Conditions for Dihydrochloride Hydrate Formation

Parameter Typical Conditions Effect on Product Quality Reference
Solvent System Water-miscible organic solvents (methanol, acetone, acetonitrile) Affects crystal habit and purity
Temperature Controlled cooling from ambient to lower temperatures Influences crystal size and morphology
Acid Addition Rate Slow, controlled addition Prevents degradation and improves purity
Water Content Controlled relative humidity during processing Determines hydration state
Drying Conditions Mild temperature under vacuum Prevents dehydration or over-hydration

Analytical Characterization and Quality Control

The characterization of this compound involves several analytical techniques to confirm structure, purity, and salt form.

Spectroscopic Characterization

Multiple spectroscopic techniques are essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are used to confirm the structure, particularly the substitution pattern on the triazole ring.
  • Infrared (IR) spectroscopy: Identifies key functional groups including hydroxyl, amine, and triazole ring vibrations.
  • Mass spectrometry: Confirms molecular weight and fragmentation pattern.

Chromatographic Analysis

Chromatographic methods are crucial for purity determination:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and detection of related impurities.
  • Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.

Solid-State Characterization

Solid-state analyses confirm the salt form and hydration state:

  • X-ray diffraction: Confirms crystal structure and hydration state.
  • Thermal analyses (DSC/TGA): Determines melting point, decomposition temperature, and water content.
  • Elemental analysis: Confirms elemental composition including chlorine content.

Optimization Strategies for Improved Yield and Purity

Optimization of the synthesis of this compound focuses on key parameters affecting yield and purity.

Reaction Parameter Optimization

Critical parameters that influence reaction outcomes include:

  • Temperature control: Precise temperature management during key reaction steps can significantly impact yield and selectivity.
  • Reaction time: Optimal reaction times for each synthetic step prevent side reactions and decomposition.
  • Reagent stoichiometry: Precise control of reagent ratios minimizes unwanted side reactions.
  • Solvent selection: Appropriate solvents enhance reactivity and selectivity of key transformations.

Purification Strategy Optimization

Effective purification strategies are essential for obtaining high-purity product:

  • Recrystallization techniques: Solvent selection and crystallization conditions significantly affect product purity.
  • Chromatographic purification: Column chromatography can be used for intermediate purification steps.
  • Salt formation conditions: Controlled acidification and crystallization improve salt purity and consistency.

Scale-up Considerations for Industrial Production

The transition from laboratory-scale to industrial-scale production involves addressing several critical factors.

Economic and Environmental Factors

Economic and environmental considerations include:

  • Cost-effective reagent selection: Evaluation of catalyst and reagent costs for large-scale production.
  • Solvent recycling: Implementation of solvent recovery and recycling processes.
  • Green chemistry principles: Application of eco-friendly methodologies such as catalytic processes, aqueous reaction media, and waste minimization strategies.

Comparative Analysis of Preparation Methods

A critical comparison of the various preparation methods highlights their relative advantages and limitations for producing this compound.

Efficiency and Scalability Comparison

Method Overall Yield Number of Steps Scalability Raw Material Cost Equipment Requirements Reference
Piperidine-Triazole Coupling Moderate (40-60% estimated) 4-5 Good Moderate Standard
Convergent Synthesis Potentially higher (50-70% estimated) 3-4 Moderate Higher Specialized
Multicomponent Approach Variable (30-60% estimated) 2-3 Limited Lower Standard

Quality and Reproducibility Comparison

Each method presents different challenges for ensuring product quality and consistency:

  • Piperidine-Triazole Coupling: Requires careful control of each reaction step but generally produces consistent quality.
  • Convergent Synthesis: Potentially higher purity due to purification of key intermediates but more complex to execute consistently.
  • Multicomponent Approach: Simplifies the process but may require more rigorous purification to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed:

  • Oxidation reactions may yield carboxylic acids or ketones.

  • Reduction reactions can produce amines or alcohols.

  • Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives, including [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate, possess significant antimicrobial properties. Research has demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, suggesting potential use in treating infections .

Cancer Treatment

Triazole compounds are increasingly being explored as potential anticancer agents. For instance, related triazole derivatives have shown efficacy in inhibiting specific kinases involved in cancer progression. The structural modifications in this compound may enhance its potency against cancer cells by targeting pathways involved in tumor growth .

Neuropharmacology

The piperidine moiety present in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly GABA receptors. This indicates a possibility for developing anxiolytic or sedative medications based on this triazole structure .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. Understanding the synthetic pathways is crucial for optimizing yields and exploring further derivatives that might enhance biological activity.

Case Studies

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Cancer Inhibition Identified as a potent inhibitor of c-Met kinase with IC50 values indicating strong activity against non-small cell lung cancer cell lines .
Neuroactive Properties Exhibited binding affinity to GABA receptors, suggesting potential for developing new anxiolytic drugs .

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Differences

Table 1: Structural Comparison of Triazole Derivatives
Compound Name Substituents on Triazole Core Molecular Formula Molecular Weight Purity CAS Number Reference ID
Target Compound 4-Methyl, 5-(4-piperidinyl), methanol C10H18Cl2N4O·H2O 329.21* 95% 1330756-25-6
[4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride 4-Methyl, 5-(3-piperidinyl), methanol C10H18Cl2N4O 269.17 95% 1609395-72-3
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 3-Phenyl, 5-(4-piperidinyl) C13H17ClN4 264.76 N/A 1235440-58-0
N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methyl, 5-(pyrazin-2-yl), thioacetamide C13H18N6OS 306.39 95% 731788-61-7

*Calculated value based on formula C10H18Cl2N4O·H2O.

Key Observations :

  • Positional Isomerism : The target compound’s 4-piperidinyl group distinguishes it from the 3-piperidinyl analog (), which may alter receptor binding due to spatial orientation .
  • Substituent Effects : Replacement of the methyl group with phenyl () or pyrazine () modifies electronic properties and steric bulk, impacting pharmacokinetics .

Physicochemical Properties

  • Solubility: The dihydrochloride hydrate form of the target compound likely improves aqueous solubility compared to neutral analogs like the 3-piperidinyl derivative () or non-ionic thioacetamide derivatives () .

Analytical Characterization

  • NMR and Chromatography : All compounds were validated via ¹H NMR () and TLC/GC () .

Biological Activity

[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate is a triazole derivative known for its diverse biological activities. This compound, with the molecular formula C9_9H20_{20}Cl2_2N4_4O2_2 and CAS number 2368828-54-8, has garnered attention in pharmacological research due to its potential applications in treating various diseases. This article reviews its biological activity, including antibacterial, antifungal, anticancer, and antioxidant properties.

The compound's chemical structure features a triazole ring substituted with a piperidine moiety, which is significant for its biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC9_9H20_{20}Cl2_2N4_4O2_2
Molecular Weight287.19 g/mol
CAS Number2368828-54-8
SolubilitySoluble in water

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of triazole derivatives. For instance, compounds structurally similar to this compound have shown potent activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Case Study : A series of triazole derivatives were evaluated for their antibacterial properties using standard MIC assays. The results indicated that several derivatives exhibited significant activity against E. coli, with some achieving MIC values as low as 0.5 μg/mL .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. This compound's structural characteristics suggest it may possess similar antifungal activity.

Research Findings : In a comparative study, various triazole derivatives were tested against Candida albicans. The results demonstrated that certain derivatives exhibited an antifungal MIC of 250 μg/mL, indicating potential therapeutic applications in treating fungal infections .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays such as DPPH and ABTS tests. These assays quantify the ability of compounds to scavenge free radicals.

Results : In one study, a related triazole compound demonstrated an IC50 value of 0.397 μM in the ABTS assay, comparable to ascorbic acid (IC50 = 0.87 μM), suggesting significant antioxidant capacity .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the interaction between triazole derivatives and bacterial enzymes. The binding affinities indicate robust interactions that support their antibacterial mechanisms. For example, docking scores of -9.8 kcal/mol suggest strong binding with target enzymes .

Q & A

Q. Table 1: Synthesis Parameters from Comparable Compounds

StepConditionsKey References
Triazole cyclizationReflux in methanol (16–18 hours)
Salt formationHCl in ethanol/water mixture
PurificationRecrystallization (ethanol)

Basic: Which analytical methods are essential for characterizing the hydrate form and ensuring purity?

Answer:

  • Water Content : Karl Fischer titration to confirm hydrate stoichiometry (e.g., 3.5 hydrate in analogous compounds) .
  • Purity Assessment : Thin-layer chromatography (TLC) with silica gel plates and UV detection to identify impurities (<5% threshold) .
  • Structural Confirmation : NMR and mass spectrometry (not directly cited in evidence but standard practice).

Advanced: How can researchers address hygroscopicity and stability challenges during storage?

Answer:

  • Hygroscopicity Mitigation : Stabilize the compound as a hydrate (e.g., dihydrochloride 3.5-hydrate) to prevent moisture absorption by the anhydrous form .
  • Storage Conditions : Use desiccants and controlled humidity environments (<40% RH) based on thermal analysis data (e.g., TGA/DSC) .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to monitor degradation via HPLC or TLC .

Q. Table 2: Stability Parameters

ParameterMethod/ResultReference
Hydrate stabilityKarl Fischer (water content match)
HygroscopicityTGA showing moisture absorption

Advanced: How should researchers design experiments to resolve contradictions in synthetic yields or purity?

Answer:

  • Variable Screening : Test solvent systems (e.g., ethanol vs. propanol) and reaction times to optimize cyclization efficiency .
  • Data Reconciliation : Use orthogonal methods (e.g., TLC for purity, Karl Fischer for hydration) to cross-validate results .
  • Impurity Profiling : Compare byproducts from different routes (e.g., hydrazine derivatives vs. alternative precursors) .

Advanced: What methodologies are recommended for studying the compound’s environmental fate in ecological risk assessments?

Answer:
Adopt a tiered approach inspired by long-term environmental studies:

Abiotic Fate : Measure hydrolysis rates in water at varying pH and photolysis under UV light .

Biotic Fate : Use microbial degradation assays (e.g., soil microcosms) to assess persistence .

Ecotoxicity : Conduct Daphnia magna or algal growth inhibition tests at environmentally relevant concentrations .

Advanced: How can computational modeling aid in predicting biological activity or degradation pathways?

Answer:

  • Molecular Dynamics : Use SMILES/InChi codes (e.g., from analogous compounds) to simulate binding affinity to biological targets .
  • Degradation Prediction : Apply QSAR models to estimate hydrolysis or oxidation rates based on functional groups (triazole, piperidine) .

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